molecular formula C8H6INO4 B13015476 2-(4-Iodo-3-nitrophenyl)acetic acid

2-(4-Iodo-3-nitrophenyl)acetic acid

Cat. No.: B13015476
M. Wt: 307.04 g/mol
InChI Key: BXHCCAVVVWTKAR-UHFFFAOYSA-N
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Description

2-(4-Iodo-3-nitrophenyl)acetic acid is an organic compound that belongs to the class of nitrobenzenes It contains a phenyl ring substituted with iodine and a nitro group, along with an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-3-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by iodination. The nitration process introduces a nitro group to the phenyl ring, and subsequent iodination adds the iodine atom. The reaction conditions for these steps often involve the use of concentrated nitric acid and sulfuric acid for nitration, and iodine and a suitable oxidizing agent for iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or other reduced products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(4-Iodo-3-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-3-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Nitrophenyl)acetic acid
  • 4-Nitrophenylacetic acid
  • 2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid

Uniqueness

2-(4-Iodo-3-nitrophenyl)acetic acid is unique due to the presence of both iodine and nitro groups on the phenyl ring, which imparts distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C8H6INO4

Molecular Weight

307.04 g/mol

IUPAC Name

2-(4-iodo-3-nitrophenyl)acetic acid

InChI

InChI=1S/C8H6INO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12)

InChI Key

BXHCCAVVVWTKAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])I

Origin of Product

United States

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